molecular formula C7H5ClN2O6S B029341 4-Chloro-3-nitro-5-sulphamoylbenzoic acid CAS No. 22892-96-2

4-Chloro-3-nitro-5-sulphamoylbenzoic acid

Cat. No. B029341
CAS RN: 22892-96-2
M. Wt: 280.64 g/mol
InChI Key: ACYLUAGCBGTEJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Chloro-3-nitro-5-sulphamoylbenzoic acid, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, involves multireactive building blocks that serve as starting materials in heterocyclic oriented synthesis (HOS). These procedures enable the preparation of substituted nitrogenous heterocycles, demonstrating the compound's role as a foundational building block in the synthesis of diverse heterocyclic libraries significant in drug discovery (Soňa Křupková et al., 2013).

Molecular Structure Analysis

The structure of 4-chloro-3-sulfamoylbenzoic acid (CSBA), closely related to the compound , has been elucidated using single crystal X-ray diffraction and vibrational and electronic spectroscopic methods. These analyses confirmed the solid-state structure and highlighted the importance of hydrogen bonding and intermolecular interactions in determining the compound's molecular conformation and stability (C. Kavitha et al., 2020).

Chemical Reactions and Properties

Research on related compounds such as 2-Chloro-4-nitrobenzoic acid has shown their versatility in forming molecular salts/cocrystals through crystal engineering approaches. These studies underscore the importance of halogen bonds alongside hydrogen bonds in stabilizing the molecular structures and enhancing the compound's reactivity (Madhavi Oruganti et al., 2017).

Physical Properties Analysis

The physical properties of such compounds are often determined by their crystalline structure and intermolecular forces. For instance, the sodium salt of 4-chloro-3-nitrobenzoic acid exhibits complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding and π-π ring interactions, which are critical in defining its physical characteristics (Graham Smith, 2013).

Chemical Properties Analysis

The reactivity and chemical properties of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid and its analogs are influenced by their functional groups, which participate in a variety of chemical reactions. For example, studies on similar compounds reveal their potential in forming non-symmetrical diamidobenzyl amines, ethers, and sulfides, showcasing the compound's chemical versatility and reactivity (D. Barker et al., 2008).

Scientific Research Applications

Field: Organic Chemistry

  • Application : 4-Chloro-3-nitro-5-sulfamoylbenzoic acid has been used in the preparation of 4-((2-(2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acid .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Field: Pharmaceutical Chemistry

  • Application : This compound is used as an intermediate in the production of Bumetanide .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Field: Drug Development

  • Application : 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bumetanide .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Field: Chemical Synthesis

  • Application : This compound is used as a reagent in the synthesis of various organic compounds .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Field: Material Science

  • Application : 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid is used in the development of new materials with potential applications in various industries .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-chloro-3-nitro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYLUAGCBGTEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177433
Record name 4-Chloro-3-nitro-5-sulphamoylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitro-5-sulphamoylbenzoic acid

CAS RN

22892-96-2
Record name 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid
Source CAS Common Chemistry
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Record name 4-Chloro-3-nitro-5-sulphamoylbenzoic acid
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Record name 4-Chloro-3-nitro-5-sulphamoylbenzoic acid
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Record name 4-chloro-3-nitro-5-sulphamoylbenzoic acid
Source European Chemicals Agency (ECHA)
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Record name 4-CHLORO-3-NITRO-5-SULPHAMOYLBENZOIC ACID
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